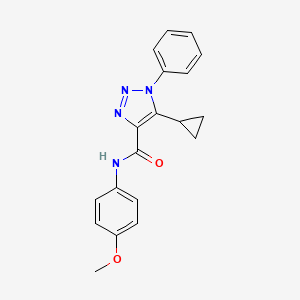

5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-25-16-11-9-14(10-12-16)20-19(24)17-18(13-7-8-13)23(22-21-17)15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRKCCMMCTJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of Substituents: The cyclopropyl, methoxyphenyl, and phenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch Processing: Using large reactors to carry out the cycloaddition and substitution reactions.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

Reduction: Reduction reactions can occur at the triazole ring or other functional groups.

Substitution: Various substitution reactions can modify the phenyl or methoxyphenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in cancer therapies. For instance, it has shown promising results in inhibiting the proliferation of HeLa cervical cancer cells through interactions with blood proteins such as human serum albumin and immunoglobulin G. The compound's binding affinity to these proteins suggests a mechanism that may involve modulating the kallikrein-kinin system, which is crucial in cancer progression .

Table 1: Summary of Anticancer Activity Studies

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves hydrophobic interactions with high-abundance blood proteins. This interaction not only enhances the bioavailability of the drug but also potentially alters signaling pathways associated with tumor growth and metastasis .

Further Research Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this triazole derivative. Studies are being conducted to explore its effects on low-abundance proteins in serum and its overall pharmacokinetic profile. The integration of computational chemistry techniques is also being employed to predict interactions with various biological targets, which could lead to new therapeutic applications .

Mechanism of Action

The mechanism of action for 5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways: Inhibition or activation of biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold but differing in substituents. Key structural variations and their implications are summarized below:

Table 1: Structural and Functional Comparison of Triazole Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The cyclopropyl group in the target compound increases hydrophobicity compared to methyl or amino substituents (e.g., ZIPSEY, LELHOB). This may enhance membrane permeability but reduce aqueous solubility. The 4-methoxyphenyl group introduces moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl or 4-fluorophenyl groups in analogs .

Crystallographic and Intermolecular Interactions :

- Analogs like ZIPSEY and LELHOB exhibit hydrogen-bonding networks involving hydroxyl or oxazole groups, stabilizing their crystal structures. The target compound’s 4-methoxyphenyl group may facilitate π-π stacking with aromatic residues in biological targets .

Synthetic Accessibility :

- The target compound’s synthesis likely follows established carboxamide coupling strategies (e.g., EDCI/HOBt-mediated amidation), similar to pyrazole derivatives (e.g., compounds 3a–3p in ) . However, cyclopropane introduction may require specialized reagents or conditions.

Notes

- Structural Analysis Tools : Crystallographic data for analogs were refined using SHELXL and SHELXD, ensuring high accuracy in bond-length and angle measurements .

- Knowledge Gaps: Pharmacokinetic and toxicity profiles of the target compound remain uncharacterized. Further studies are needed to correlate substituent effects with bioactivity.

- Substituent Optimization : Replacing cyclopropyl with bulkier groups (e.g., trifluoromethyl) could alter steric hindrance and metabolic stability, as seen in LOHWIP .

Biological Activity

5-Cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of this compound involves a two-step process including the Dimroth reaction followed by amidation. The compound was characterized using various techniques such as NMR spectroscopy and crystallography to confirm its structure and purity .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxic effects against the Hep-G2 liver cancer cell line. The MTT assay revealed that at a concentration of 100 µg/mL, the compound showed a cell viability reduction to approximately 18.92 ± 1.48% .

Table 1: Cytotoxicity Data Against Hep-G2 Cell Line

| Compound | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| 5-Cyclopropyl-N-(4-methoxyphenyl)-... | 100 | 18.92 ± 1.48 |

| Ellipticine (Standard) | 100 | 11.5 ± 0.55 |

| Doxorubicin (Standard) | 100 | 10.8 ± 0.41 |

This data indicates that the compound's efficacy is comparable to established chemotherapeutic agents like doxorubicin and ellipticine.

The mechanism underlying the anticancer activity of triazole derivatives often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of angiogenesis . The structural features of the triazole ring may contribute to its interaction with biological targets involved in these processes.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The triazole nucleus is known for its broad-spectrum antimicrobial effects, making it a promising candidate for further development in this area .

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring and substituents significantly influence biological activity. The presence of the cyclopropyl group enhances potency by optimizing steric interactions and electronic properties .

Case Studies

Recent studies have highlighted the potential use of triazole derivatives in cancer therapy. For instance, a study involving a series of indole-triazole hybrids showed promising results against Hep-G2 cells, suggesting that similar structural motifs could be leveraged for developing new therapeutic agents .

Q & A

Q. Table 1. Example Solubility Parameters in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference Method |

|---|---|---|---|

| Water | 0.12 | 25 | Shake-flask |

| DMSO | 45.8 | 25 | UV spectroscopy |

| Ethanol | 8.3 | 25 | Gravimetric |

Q. Table 2. Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC (nM) | Assay Type | Validation Method |

|---|---|---|---|

| EGFR kinase | 12.4 ± 1.2 | ADP-Glo™ | CRISPR knockout |

| HDAC1 | 230 ± 15 | Fluorimetric | Western blot |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.